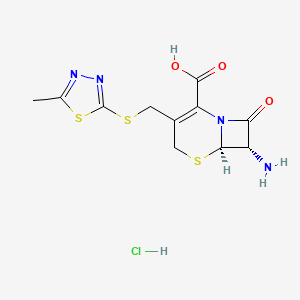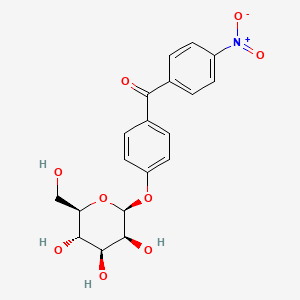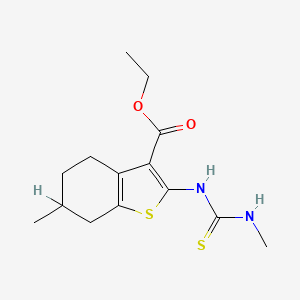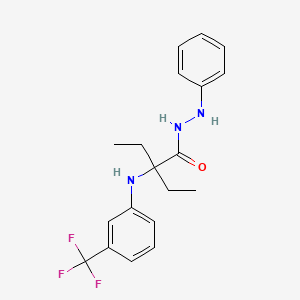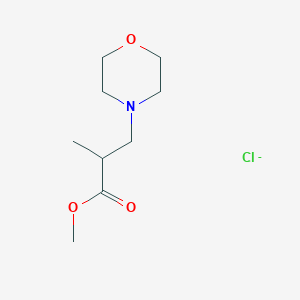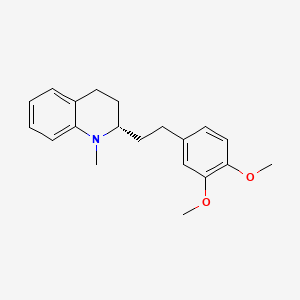
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is a synthetic compound belonging to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with a suitable indole derivative, followed by cyclization and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products
The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can exhibit different biological activities .
科学的研究の応用
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-cancer properties and effects on cellular pathways.
Medicine: Investigated for its role as an estrogen receptor modulator in cancer treatment
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as estrogen receptors. It modulates these receptors, leading to changes in gene expression and inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of these receptors, stabilizing their inactive form .
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Another related compound used in the study of neurodegenerative diseases.
Uniqueness
1-Hexyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-ol monohydrochloride is unique due to its specific hexyl substitution, which enhances its binding affinity to estrogen receptors and increases its anti-cancer activity .
特性
CAS番号 |
87820-22-2 |
|---|---|
分子式 |
C17H24N2O |
分子量 |
272.4 g/mol |
IUPAC名 |
1-hexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C17H24N2O/c1-2-3-4-5-6-16-17-13(9-10-18-16)14-11-12(20)7-8-15(14)19-17/h7-8,11,16,18-20H,2-6,9-10H2,1H3 |
InChIキー |
TURFXMDWYBSQOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


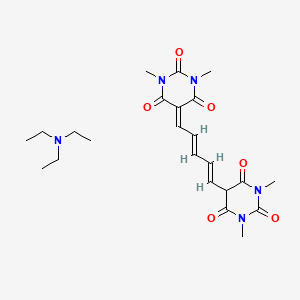
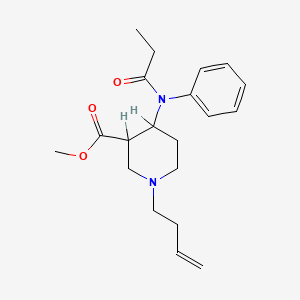
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)




